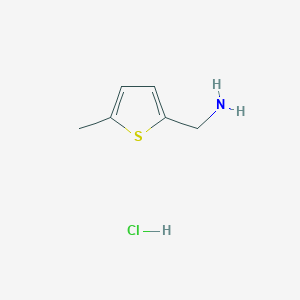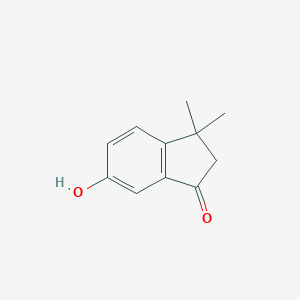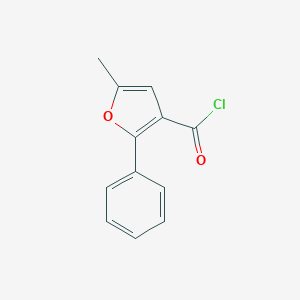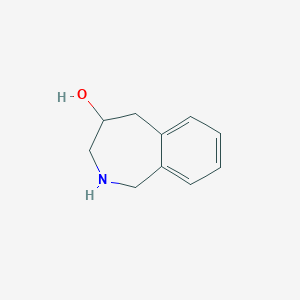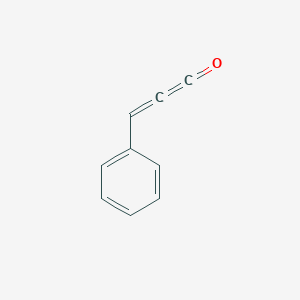
1,2-Propadien-1-one, 3-phenyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propadien-1-one, 3-phenyl-(9CI) is a chemical compound that is also known as phenyl propynal. It is a yellow liquid that is used in various scientific research applications.
作用机制
The mechanism of action of 1,2-Propadien-1-one, 3-phenyl-(9CI) is not fully understood. However, it has been found to inhibit the growth of various bacteria and fungi by interfering with their cell membranes. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and physiological effects:
1,2-Propadien-1-one, 3-phenyl-(9CI) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the process of programmed cell death. It has also been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 1,2-Propadien-1-one, 3-phenyl-(9CI) in lab experiments is its antibacterial and antifungal properties. This makes it useful in the development of new antibiotics and antifungal agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling this compound.
未来方向
There are several future directions for further research on 1,2-Propadien-1-one, 3-phenyl-(9CI). One direction is to study its potential use in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further research could be done to improve the synthesis method of this compound, in order to increase the yield and purity of the product.
合成方法
The synthesis of 1,2-Propadien-1-one, 3-phenyl-(9CI) can be achieved through various methods. One of the most common methods is the reaction of benzaldehyde with propargyl bromide in the presence of a base, such as potassium hydroxide. Another method involves the reaction of benzaldehyde with propargyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The yield of the product can be improved by using a solvent, such as dichloromethane.
科学研究应用
1,2-Propadien-1-one, 3-phenyl-(9CI) has been used in various scientific research applications. It has been found to have antibacterial and antifungal properties. It has also been used in the synthesis of various organic compounds, such as pyridines and pyrimidines. Additionally, it has been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
属性
CAS 编号 |
171859-61-3 |
|---|---|
产品名称 |
1,2-Propadien-1-one, 3-phenyl-(9CI) |
分子式 |
C9H6O |
分子量 |
130.14 g/mol |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-7H |
InChI 键 |
PZNXMMXGDNXAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C=C=O |
规范 SMILES |
C1=CC=C(C=C1)C=C=C=O |
同义词 |
1,2-Propadien-1-one, 3-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






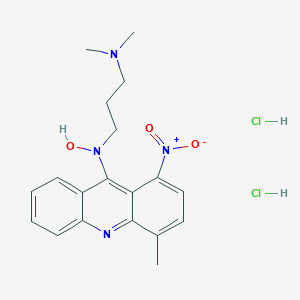
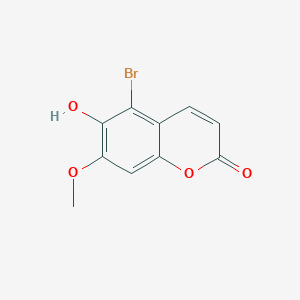
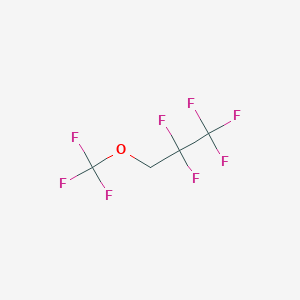
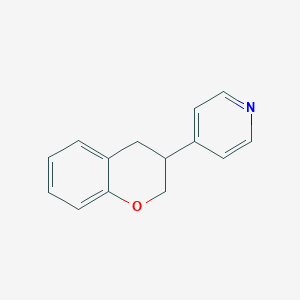
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)

